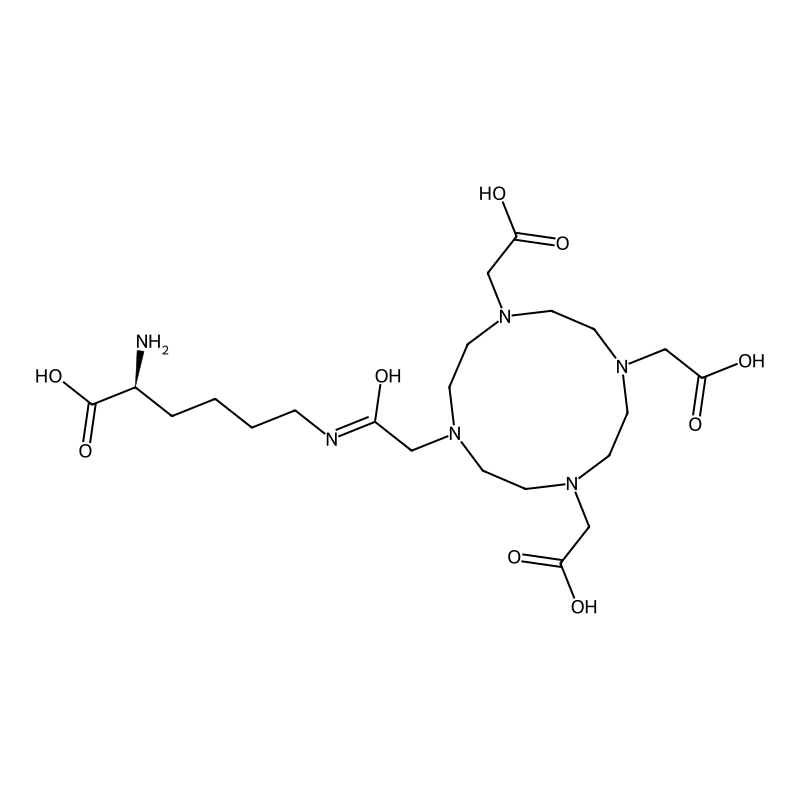

Lysine-DOTA

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Lysine-DOTA (CAS 508172-24-5) is a pre-conjugated bifunctional chelator combining the highly stable 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) macrocycle with a lysine residue via an epsilon-amide linkage. This configuration leaves the alpha-amino and carboxyl groups free, establishing it as a highly processable building block for solid-phase peptide synthesis (SPPS) and targeted radiopharmaceutical development. By integrating a built-in aliphatic spacer, Lysine-DOTA facilitates the stable chelation of radiometals (e.g., 177Lu, 68Ga, 111In, 64Cu) while mitigating steric hindrance at the targeting vector. Its inherent moisture stability and defined stoichiometry make it a highly pragmatic procurement choice for reproducible bioconjugation and pharmacokinetic reference modeling .

Research Fit

Attempting to substitute Lysine-DOTA with DOTA-NHS ester or unconjugated DOTA introduces significant manufacturing and analytical liabilities. DOTA-NHS ester is notoriously moisture-sensitive, undergoing rapid hydrolysis in aqueous environments, which drastically reduces coupling efficiency and introduces batch-to-batch variability in bioconjugation workflows. Conversely, using unconjugated DOTA or DOTA-anhydrides often results in uncontrolled cross-linking, multi-site substitution, and complex purification bottlenecks. Furthermore, direct conjugation of DOTA without the lysine spacer frequently causes steric interference that degrades the receptor-binding affinity of the final radiotracer. Procuring pre-formed Lysine-DOTA eliminates these handling instabilities, ensures 1:1 stoichiometric incorporation during peptide synthesis, and provides the exact structural moiety required for accurate radiometabolite clearance assays [1].

Substitution Risk

Moisture Stability and Shelf-Life

DOTA-NHS ester is highly susceptible to hydrolysis, with a half-life of less than 30 minutes in aqueous buffers at physiological pH, requiring strict anhydrous handling and immediate use to prevent degradation. In contrast, Lysine-DOTA is a chemically stable building block that does not undergo spontaneous hydrolysis in ambient moisture. It can be stored as a lyophilized powder at -20°C for up to 3 years without degradation, and remains stable in standard SPPS solvents for extended periods. This stability eliminates the need for rapid, moisture-free conjugation protocols, significantly improving manufacturability and reducing reagent waste .

| Evidence Dimension | Aqueous / Moisture Stability (Half-life) |

| Target Compound Data | Stable for >1 year in solvent (-80°C) and 3 years as powder (-20°C); no spontaneous hydrolysis |

| Comparator Or Baseline | DOTA-NHS Ester: <30 minutes in aqueous buffer (pH 7-8) |

| Quantified Difference | Orders of magnitude higher stability, eliminating rapid hydrolysis losses |

| Conditions | Ambient moisture handling and standard solvent storage |

Eliminates the strict anhydrous handling requirements and batch failures associated with moisture-sensitive active esters.

Mono-Conjugation Yield and Stoichiometry

Post-synthetic conjugation of targeting peptides using DOTA-anhydride or DOTA-NHS often results in heterogeneous mixtures of mono-, di-, and un-conjugated products, typically limiting the isolated yield of the desired mono-conjugated species to 30-50% after rigorous HPLC purification. By utilizing Lysine-DOTA as a pre-formed amino acid building block in Solid-Phase Peptide Synthesis (SPPS), the DOTA moiety is incorporated with precise 1:1 stoichiometry. This directed assembly routinely achieves coupling efficiencies exceeding 95%, drastically simplifying downstream purification and ensuring absolute reproducibility of the chelator-to-target ratio [1].

| Evidence Dimension | Targeted Mono-Conjugation Yield |

| Target Compound Data | >95% coupling efficiency via direct SPPS incorporation |

| Comparator Or Baseline | DOTA-NHS / DOTA-Anhydride post-synthetic coupling: 30-50% isolated yield |

| Quantified Difference | Approx. 45-65% absolute increase in target yield |

| Conditions | Peptide functionalization and purification workflows |

Ensures precise 1:1 chelator-to-peptide stoichiometry and eliminates complex purification of over-conjugated byproducts.

Aliphatic Spacer and Receptor Binding Affinity

The direct attachment of the bulky DOTA macrocycle to the N-terminus or active site of a targeting peptide frequently induces steric hindrance, which can reduce the receptor binding affinity (IC50) by 2- to 10-fold. The lysine side chain in Lysine-DOTA provides a flexible 4-carbon aliphatic spacer that physically distances the metal chelate from the peptide's pharmacophore. This structural separation preserves the native conformation of the targeting vector, allowing radiotracers built with a Lysine-DOTA linker to maintain sub-nanomolar to low-nanomolar receptor affinities comparable to the unmodified peptide [1].

| Evidence Dimension | Receptor Binding Affinity (IC50 retention) |

| Target Compound Data | Maintains high affinity (sub-nanomolar to low-nanomolar) due to 4-carbon spacer |

| Comparator Or Baseline | Direct N-terminal DOTA conjugation: 2x to 10x loss in affinity |

| Quantified Difference | Prevention of up to 10-fold degradation in binding affinity |

| Conditions | In vitro receptor binding assays for radiolabeled peptide analogs |

Critical for developing high-contrast radiopharmaceuticals where maximum target accumulation is required.

Pharmacokinetic Reference Standard

During the in vivo catabolism of DOTA-conjugated proteins and peptides, the primary persistent radiometabolite trapped in excretory organs (such as the liver and kidneys) is the radiometal-DOTA-Lysine complex (e.g., 111In-DOTA-Lysine or 64Cu-DOTA-Lysine). Free DOTA cannot accurately model this clearance behavior due to differences in charge and lipophilicity. Procuring pure Lysine-DOTA allows researchers to synthesize the exact terminal radiometabolite, providing an indispensable quantitative reference standard for accurate biodistribution modeling, dosimetry calculations, and cellular efflux assays [1].

| Evidence Dimension | Pharmacokinetic Modeling Accuracy |

| Target Compound Data | Exact structural match for terminal in vivo radiometabolites (e.g., 111In-DOTA-Lys) |

| Comparator Or Baseline | Free DOTA / Unconjugated Radiometal: Fails to match cellular retention and clearance profiles |

| Quantified Difference | Provides 100% molecular concordance for metabolite tracking |

| Conditions | In vivo biodistribution and lysosomal trapping assays |

Enables precise calculation of background clearance and organ dosimetry, which is impossible to achieve with unconjugated DOTA.

SPPS of Targeted Radiotracers

Directly downstream of its moisture stability and precise stoichiometry, Lysine-DOTA is utilized as a pre-formed building block in SPPS workflows. It allows manufacturers to incorporate the DOTA macrocycle without the rapid hydrolysis risks associated with DOTA-NHS esters, ensuring high-yield mono-conjugation [1].

Radiometabolite Reference Standards

Because radiolabeled DOTA-conjugated proteins degrade in vivo into DOTA-Lysine complexes, procuring this exact compound enables the synthesis of precise reference standards (e.g., 111In-DOTA-Lysine). This is critical for calibrating biodistribution models and quantifying lysosomal trapping in excretory organs [1].

Steric Relief Bioconjugate Design

In the development of receptor-targeted imaging agents, Lysine-DOTA provides a built-in 4-carbon aliphatic spacer. This structural feature is utilized to physically separate the bulky metal chelate from the peptide pharmacophore, preventing the severe loss of binding affinity often seen with direct N-terminal DOTA conjugation [1].

Application Fit Matrix

Purity

XLogP3

Exact Mass

Appearance

Storage

Wikipedia

2: Shiraishi K, Kawano K, Minowa T, Maitani Y, Yokoyama M. Preparation and in vivo imaging of PEG-poly(L-lysine)-based polymeric micelle MRI contrast agents. J Control Release. 2009 May 21;136(1):14-20. doi: 10.1016/j.jconrel.2009.01.010. Epub 2009 Jan 23. PubMed PMID: 19331861.

Explore Compound Types